molecular formula C12H18N2O2 B2691547 [6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine CAS No. 1249522-16-4

[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine

Cat. No.: B2691547
CAS No.: 1249522-16-4
M. Wt: 222.288
InChI Key: VEDIUDCVNNBVLZ-UHFFFAOYSA-N
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Description

[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C11H16N2O2. It is known for its unique structure, which includes a pyridine ring substituted with an oxan-4-ylmethoxy group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine typically involves the following steps:

    Formation of the Oxan-4-ylmethoxy Group: This step involves the reaction of a suitable oxane derivative with a methoxy group under controlled conditions.

    Substitution on the Pyridine Ring: The oxan-4-ylmethoxy group is then introduced to the pyridine ring through a substitution reaction.

    Introduction of the Methanamine Group: Finally, the methanamine group is added to the pyridine ring, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • [6-(Oxan-4-ylmethoxy)pyridin-2-yl]methanamine
  • [6-(Oxan-4-ylmethoxy)pyridin-4-yl]methanamine
  • [6-(Oxan-4-ylmethoxy)pyridin-5-yl]methanamine

Uniqueness

What sets [6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-7-11-1-2-12(14-8-11)16-9-10-3-5-15-6-4-10/h1-2,8,10H,3-7,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDIUDCVNNBVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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